One of the most prominent applications of tributyl(vinyl)stannane is as a precursor for vinyl anions in organic synthesis. The vinyl group (CH=CH₂) can be readily displaced by nucleophiles under suitable reaction conditions, effectively introducing a vinyl moiety into the target molecule. This transformation is particularly useful in Stille coupling reactions, which involve the cross-coupling of vinyl stannanes with various organic halides under the catalysis of palladium complexes.
Here's an example of a Stille coupling reaction using tributyl(vinyl)stannane:
Bu₃SnCH=CH₂ + R-X + Pd(0) → R-CH=CH₂ + Bu₃SnX
In this reaction, Bu₃SnCH=CH₂ (tributyl(vinyl)stannane) reacts with an organic halide (R-X) in the presence of a palladium(0) catalyst to form the desired product, a molecule with a vinyl group (R-CH=CH₂). The by-product of the reaction is tributyltin halide (Bu₃SnX).
Beyond its role as a vinyl anion equivalent, tributyl(vinyl)stannane has also been explored in other areas of scientific research, including:
Tributyl(vinyl)tin is an organotin compound characterized by the molecular formula C₁₄H₃₀Sn. It appears as a clear, colorless to pale yellow liquid and has a molecular weight of 317.1 g/mol. The compound is known for its stability in air and is often utilized as a reagent in various organic synthesis reactions, particularly in palladium-catalyzed processes and Stille coupling reactions .
Tributyl(vinyl)stannane is classified as a hazardous material due to several factors:
The biological activity of tributyl(vinyl)tin has been studied primarily in the context of its toxicity and potential environmental impact. Organotin compounds, including tributyl(vinyl)tin, can exhibit endocrine-disrupting properties and may cause reproductive and developmental toxicity in aquatic organisms. Its exposure limits are regulated due to potential health risks associated with organotin compounds .
Tributyl(vinyl)tin can be synthesized through several methods:
Tributyl(vinyl)tin finds application across various fields:
Studies on tributyl(vinyl)tin interactions focus on its reactivity and potential toxicity. Research indicates that it can interact with various biological systems, leading to adverse effects. For instance, its potential to disrupt endocrine functions has been documented, raising concerns about its environmental persistence and bioaccumulation .
Tributyl(vinyl)tin belongs to a class of organotin compounds that exhibit varying degrees of reactivity and toxicity. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylvinylstannane | C₆H₁₈Sn | More toxic; less stable than tributyl(vinyl)tin |
Triethylvinylstannane | C₉H₂₂Sn | Similar applications; slightly different reactivity |
Vinyltrimethyltin | C₇H₁₈Sn | Used less frequently due to higher toxicity |
Tributyl(vinyl)tin is unique due to its balance between reactivity and stability, making it suitable for various synthetic applications without the heightened toxicity associated with trimethyl or triethyl analogs. Its use as a vinyl nucleophile distinguishes it from other organotin compounds, facilitating specific types of
Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard